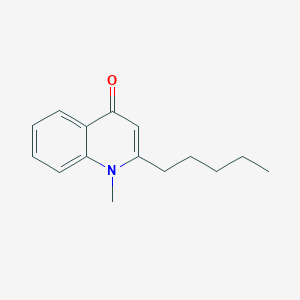

1-Methyl-2-pentyl-4(1H)-quinolinone

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-2-pentylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHULATXGEVFYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid found in nature that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal natural source of 1-Methyl-2-pentyl-4(1H)-quinolinone is the fruit of the plant Evodia rutaecarpa.[1] This plant, a member of the Rutaceae family, has a long history of use in traditional medicine, particularly in Asia. The fruits of E. rutaecarpa are rich in a variety of alkaloids, including a range of 1-methyl-2-alkyl-4(1H)-quinolinones.

Isolation Methodology

While a specific, detailed protocol for the isolation of 1-Methyl-2-pentyl-4(1H)-quinolinone is not extensively documented in publicly available literature, a general methodology can be inferred from the successful isolation of structurally similar alkaloids from Evodia rutaecarpa. The following experimental workflow outlines a likely procedure for the extraction and purification of this target compound.

Experimental Workflow: Isolation of 1-Methyl-2-pentyl-4(1H)-quinolinone from Evodia rutaecarpa

Caption: A generalized workflow for the isolation and purification of 1-Methyl-2-pentyl-4(1H)-quinolinone.

Detailed Experimental Protocols

1. Extraction of Crude Alkaloids:

-

Starting Material: Dried and powdered fruits of Evodia rutaecarpa.

-

Solvent: Methanol or 80% aqueous ethanol.

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

-

Acid-base extraction is a common next step for alkaloid enrichment. Dissolve the crude residue in an acidic solution (e.g., 5% HCl) and filter.

-

Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the liberated alkaloids with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

-

Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

-

2. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.

-

Procedure:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

-

High-Performance Counter-Current Chromatography (HPCCC):

-

This technique has been successfully applied for the separation of various quinolone alkaloids from E. rutaecarpa.

-

Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. A common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined experimentally.

-

Procedure:

-

The selected fractions from column chromatography are subjected to HPCCC.

-

The instrument is operated according to the manufacturer's instructions, with the appropriate stationary and mobile phases.

-

Fractions are collected and analyzed (e.g., by HPLC) to determine the purity of the isolated 1-Methyl-2-pentyl-4(1H)-quinolinone.

-

-

Quantitative Data

Table 1: Quantitative Analysis of Selected Quinolone Alkaloids in Evodia rutaecarpa

| Compound Name | Analytical Method | Concentration Range in Plant Material | Reference |

| 1-Methyl-2-undecyl-4(1H)-quinolone | HPLC-DAD | 0.04 - 0.25 mg/g | [2] |

| Dihydroevocarpine | HPLC-DAD | 0.02 - 0.15 mg/g | [2] |

| Evocarpine | HPLC-DAD | 0.05 - 0.30 mg/g | [2] |

Biological Activity

1-Methyl-2-pentyl-4(1H)-quinolinone is reported to possess antibacterial and cytotoxic activities.[1]

-

Antibacterial Activity: The quinolone scaffold is a well-known pharmacophore in many antibacterial drugs. The mechanism of action for many synthetic quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] While the specific mechanism for 1-Methyl-2-pentyl-4(1H)-quinolinone has not been elucidated, it is plausible that it shares a similar mode of action.

-

Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of quinolinone alkaloids isolated from Evodia rutaecarpa against various cancer cell lines.[4][5][6] The cytotoxic activity of these compounds is an area of active research for the development of novel anticancer agents. The precise signaling pathways through which 1-Methyl-2-pentyl-4(1H)-quinolinone exerts its cytotoxic effects have not yet been identified.

Conclusion

1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid with promising biological activities. Its primary source, the fruits of Evodia rutaecarpa, provides a rich starting material for its isolation. While a definitive, optimized protocol for its purification is yet to be published, established chromatographic techniques used for similar compounds offer a clear path forward for obtaining this molecule for further study. Future research should focus on elucidating the specific mechanisms of its antibacterial and cytotoxic actions, including the identification of its molecular targets and signaling pathways, to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolone and indole alkaloids from the fruits of Euodia rutaecarpa and their cytotoxicity against two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure and properties

An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of 1-Methyl-2-pentyl-4(1H)-quinolinone, a natural product of interest to researchers in medicinal chemistry and drug development. The information is tailored for scientists and professionals engaged in chemical synthesis and biological evaluation of novel compounds.

Compound Identity and Structure

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa.[1][2] It belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial and cytotoxic effects against cancer cells.[1][2]

-

IUPAC Name: 1-methyl-2-pentylquinolin-4-one[3]

-

Molecular Formula: C₁₅H₁₉NO[2]

-

Molecular Weight: 229.32 g/mol [2]

-

SMILES: CCCCCc1cc(=O)n(C)c2ccccc12[3]

Chemical Structure:

Physicochemical and Biological Properties

Quantitative data for 1-Methyl-2-pentyl-4(1H)-quinolinone is limited in publicly accessible literature. The following table summarizes available data for the target compound and includes experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks the 2-pentyl group), for comparative purposes.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₅H₁₉NO | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| Physical Form | Not specified. Related quinolinones are typically powders. | General knowledge. |

| Melting Point | Data not available | For comparison, 1-methyl-4(1H)-quinolinone has a melting point of 152 °C.[5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| pKa | Data not available | For comparison, the related aromatic amine 4-methylquinoline (B147181) has a pKa of 5.67.[6] |

| LogP (Octanol/Water) | Data not available | For comparison, 1-methyl-4(1H)-quinolinone has a LogP of 0.44.[5] |

| Biological Activity | Antibacterial, Cytotoxic against cancer cells | [1] |

| Natural Source | Fruits of Evodia Rutaecarpa | [1] |

Experimental Protocols

Proposed Synthesis Protocol (Conrad-Limpach Approach)

This protocol describes the synthesis via condensation of N-methylaniline with a β-keto ester followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (B28343) (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

-

Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.

-

Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Thermal Cyclization to 1-Methyl-2-pentyl-4(1H)-quinolinone

-

Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and reflux condenser.

-

Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature for 30-60 minutes. The cyclization process results in the elimination of ethanol.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and dilute with a non-polar solvent like hexane (B92381) to precipitate the crude product.

-

Filter the solid product, wash with cold hexane, and dry under vacuum.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified 1-Methyl-2-pentyl-4(1H)-quinolinone.

Analytical Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., DMSO, Chloroform) for analysis.

-

Liquid Chromatography-Mass Spectrometry (LCMS):

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Monitor the elution profile with a UV detector.

-

Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular weight (Expected [M+H]⁺ = 230.15).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic signals for the N-methyl group, the pentyl chain, and the aromatic protons of the quinolinone core.

-

-

Purity Assessment: Determine the final purity using HPLC with UV detection by calculating the peak area percentage of the main product. Purity should meet the standards for biological testing (typically >95%).

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes and potential biological mechanisms related to 1-Methyl-2-pentyl-4(1H)-quinolinone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]

- 3. 1-Methyl-2-pentyl-4(1H)-quinolinone [synhet.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-methyl-4(1H)-quinolinone [stenutz.eu]

- 6. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide for Researchers

CAS Number: 22048-98-2

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical properties, biological activities, and potential mechanisms of action. The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and workflows to facilitate a deeper understanding of this promising natural product.

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid found in the fruits of Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine.[1][2] As a member of the quinolone class of compounds, it is of significant interest to the scientific community for its potential therapeutic applications.[3] Quinolone alkaloids, in general, are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer effects.[3][4] This guide focuses specifically on the technical details of 1-Methyl-2-pentyl-4(1H)-quinolinone, providing a foundation for further research and development.

Chemical and Physical Properties

1-Methyl-2-pentyl-4(1H)-quinolinone is characterized by a core quinolinone scaffold with a methyl group at position 1 and a pentyl group at position 2. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22048-98-2 | [1] |

| Molecular Formula | C15H19NO | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][5] |

| IUPAC Name | 1-methyl-2-pentylquinolin-4(2H)-one | [6] |

| Synonyms | 1-Methyl-2-pentyl-4-quinolone | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage | Shipped at room temperature; Long-term storage at -20°C to -80°C | [1] |

Biological Activity

1-Methyl-2-pentyl-4(1H)-quinolinone has been reported to possess both cytotoxic and antibacterial properties.[1][8] These activities are consistent with those observed for other quinolone alkaloids isolated from Evodia rutaecarpa.[1][2]

Cytotoxic Activity

Studies on various quinolone alkaloids from Evodia rutaecarpa have demonstrated their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds, including likely 1-Methyl-2-pentyl-4(1H)-quinolinone, have been evaluated against a panel of human cancer cell lines.

| Activity | Cell Lines | Method | IC50 Values | Reference(s) |

| Cytotoxicity | HL-60, N-87, H-460, HepG2 | MTT Assay | 14 µM - 22 µM | [1] |

| Cytotoxicity | HepG-2, Hela, BEL7402, BEL7403 | MTT Assay | 15.85 µM - 56.36 µM | [2] |

Antibacterial Activity

The antibacterial potential of quinolone alkaloids from Evodia rutaecarpa has also been investigated. The minimum inhibitory concentration (MIC) values indicate moderate activity against various bacterial strains.

| Activity | Bacterial Strains | Method | MIC Values | Reference(s) |

| Antibacterial | Not specified in abstract | Broth Microdilution | 4 µg/mL - 128 µg/mL | [2] |

Mechanism of Action (Proposed)

While the specific signaling pathways for 1-Methyl-2-pentyl-4(1H)-quinolinone have not been fully elucidated, the mechanism of action can be inferred from the broader class of quinolone compounds.

Antibacterial Mechanism

Quinolones are well-established inhibitors of bacterial DNA synthesis.[9] They target two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[9] By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.

References

- 1. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Data and Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid. This compound, isolated from the fruits of Evodia Rutaecarpa, has garnered interest for its potential antibacterial and cytotoxic activities.[1] Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents a representative dataset based on the analysis of structurally similar compounds and general spectroscopic principles.

Molecular Structure

IUPAC Name: 1-methyl-2-pentylquinolin-4(1H)-one CAS Number: 22048-98-2 Molecular Formula: C₁₅H₁₉NO Molecular Weight: 229.32 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables outline the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for 1-Methyl-2-pentyl-4(1H)-quinolinone. These predictions are based on data from analogous 2-alkyl-4-quinolinone structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Methyl-2-pentyl-4(1H)-quinolinone (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Ar-H (H-5) |

| ~7.70 | t | 1H | Ar-H (H-7) |

| ~7.50 | d | 1H | Ar-H (H-8) |

| ~7.30 | t | 1H | Ar-H (H-6) |

| ~6.30 | s | 1H | =CH (H-3) |

| ~3.70 | s | 3H | N-CH₃ |

| ~2.70 | t | 2H | -CH₂- (Pentyl C1') |

| ~1.70 | m | 2H | -CH₂- (Pentyl C2') |

| ~1.35 | m | 4H | -CH₂- (Pentyl C3', C4') |

| ~0.90 | t | 3H | -CH₃ (Pentyl C5') |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Methyl-2-pentyl-4(1H)-quinolinone (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | C=O (C-4) |

| ~155.0 | C-2 |

| ~141.0 | C-8a |

| ~131.0 | C-7 |

| ~126.0 | C-5 |

| ~123.0 | C-6 |

| ~115.0 | C-4a |

| ~110.0 | C-3 |

| ~108.0 | C-8 |

| ~36.0 | N-CH₃ |

| ~34.0 | -CH₂- (Pentyl C1') |

| ~31.0 | -CH₂- (Pentyl C2') |

| ~29.0 | -CH₂- (Pentyl C3') |

| ~22.5 | -CH₂- (Pentyl C4') |

| ~14.0 | -CH₃ (Pentyl C5') |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 3: Predicted Mass Spectrometry Data for 1-Methyl-2-pentyl-4(1H)-quinolinone

| m/z | Ion |

| 229.15 | [M]⁺ |

| 230.15 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified 1-Methyl-2-pentyl-4(1H)-quinolinone is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample solution is introduced into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document is representative and intended for informational purposes. The chemical shifts are predicted based on analogous structures and have not been confirmed by publicly available experimental data for 1-Methyl-2-pentyl-4(1H)-quinolinone. Researchers should verify this data through their own experimental analysis.

References

An In-Depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Suppliers, Purchasing, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid with promising biological activities. This document covers reputable suppliers, a structured purchasing workflow, quality control procedures, and detailed experimental protocols for investigating its cytotoxic, antibacterial, and antimalarial properties. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.

Core Compound Information

1-Methyl-2-pentyl-4(1H)-quinolinone is a natural product isolated from the fruits of Evodia Rutaecarpa.[] It is classified as a quinolone alkaloid and has demonstrated significant antibacterial, cytotoxic, and antimalarial activities in preclinical studies.[][2]

| Property | Value |

| CAS Number | 22048-98-2 |

| Molecular Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Suppliers and Purchasing

Acquiring high-quality 1-Methyl-2-pentyl-4(1H)-quinolinone is crucial for reliable and reproducible research. Several reputable chemical suppliers offer this compound in various purities and quantities.

Supplier Comparison

The following table summarizes key information from various suppliers of 1-Methyl-2-pentyl-4(1H)-quinolinone. Prices and availability are subject to change and should be verified on the respective supplier websites.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| MedchemExpress | >98% | 5 mg, 10 mg, 50 mg, 100 mg | ~$150 (5mg) | Provides detailed solubility protocols. For research use only. |

| BOC Sciences | ≥98% | Milligrams to Grams | Inquiry required | Offers custom synthesis and bulk quantities. |

| Pharmaffiliates | High Purity | Inquiry required | Inquiry required | Specializes in pharmaceutical reference standards. |

| ChemicalBook | ≥98% (from various suppliers) | 10mg, 5mg | ~$218 (10mg) | Acts as a directory for multiple suppliers. |

| Taifan Technology | 98% | Inquiry required | ~$385 (currency conversion) | Provides one-stop laboratory products. |

| Tebubio | Not specified | 1 mg | Inquiry required | States the compound is a specific inhibitor of PfNDH2. |

| SynHet | >95% | Synthesis on demand | Inquiry required | Offers synthesis on demand with a short lead time. |

Purchasing Workflow

The procurement of research chemicals involves a systematic process to ensure safety, compliance, and timely acquisition.

Quality Control

Ensuring the quality of the purchased compound is paramount for the validity of experimental results. A robust quality control process should be implemented upon receipt of the chemical.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of 1-Methyl-2-pentyl-4(1H)-quinolinone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic effects of the compound on cancer cell lines.[3][4]

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 1-Methyl-2-pentyl-4(1H)-quinolinone in DMSO. Further dilute the stock solution with the complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of 1-Methyl-2-pentyl-4(1H)-quinolinone in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiplasmodial Activity Assay (Plasmodium falciparum Growth Inhibition Assay)

This protocol assesses the ability of the compound to inhibit the in vitro growth of asexual blood-stage P. falciparum.[5][6][7]

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Chloroquine-sensitive or -resistant P. falciparum strain

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

DMSO

-

96-well microtiter plates

-

DNA-intercalating dye (e.g., SYBR Green I or DAPI)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human RBCs.

-

Assay Setup: Prepare serial dilutions of 1-Methyl-2-pentyl-4(1H)-quinolinone in the complete medium in a 96-well plate. Add parasitized RBCs (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Include parasite-only controls (no compound) and uninfected RBC controls.

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA with a suitable fluorescent dye according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the parasite-only control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by 1-Methyl-2-pentyl-4(1H)-quinolinone are still under investigation, its classification as a quinolone alkaloid provides insights into its potential mechanisms of action.

Antibacterial Mechanism of Action

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

References

- 2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the available information on its safety, handling, synthesis, and mechanism of action, with a focus on its potential applications in research and drug development. While detailed toxicological data and specific signaling pathways remain subjects of ongoing investigation, this document consolidates the current knowledge to aid researchers in its safe handling and to inform future studies into its therapeutic potential.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-pentylquinolin-4-one | SynHet |

| CAS Number | 22048-98-2 | MedchemExpress, SynHet |

| Molecular Formula | C₁₅H₁₉NO | MedchemExpress, SynHet |

| Molecular Weight | 229.32 g/mol | MedchemExpress, SynHet |

| Appearance | Solid | MedchemExpress |

| GHS Hazard Symbol | GHS07 (Harmful) | SynHet |

Safety and Handling

2.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

-

Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

-

Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.

2.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

2.3. Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

2.4. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

Synthesis

A specific, detailed synthesis protocol for 1-Methyl-2-pentyl-4(1H)-quinolinone is not extensively documented in readily available literature. However, the synthesis of quinolin-4-one derivatives is a well-established area of organic chemistry.[2][3] The general approach often involves the cyclization of an appropriate aniline (B41778) precursor. One common method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.

General Synthetic Workflow for Quinolin-4-ones

A plausible synthetic route for 1-Methyl-2-pentyl-4(1H)-quinolinone could involve the reaction of N-methylaniline with a β-ketoester bearing a pentyl group, followed by cyclization.

Caption: Generalized workflow for the synthesis of 1-Methyl-2-pentyl-4(1H)-quinolinone.

Biological Activity and Mechanism of Action

1-Methyl-2-pentyl-4(1H)-quinolinone has been identified as a quinolone alkaloid with both antibacterial and cytotoxic activities.[4]

Antibacterial Activity

The antibacterial mechanism of quinolones, in general, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.

Cytotoxic Activity and Potential Signaling Pathways

The cytotoxic effects of 1-Methyl-2-pentyl-4(1H)-quinolinone against cancer cells are of significant interest. While the specific signaling pathways affected by this compound are not yet fully elucidated, research on other quinoline (B57606) derivatives suggests potential involvement of key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).

Caption: Postulated signaling pathways potentially affected by 1-Methyl-2-pentyl-4(1H)-quinolinone.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-Methyl-2-pentyl-4(1H)-quinolinone in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Analysis of Signaling Pathways: Western Blotting

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Workflow:

Caption: General workflow for Western blot analysis.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with 1-Methyl-2-pentyl-4(1H)-quinolinone for the desired time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

1-Methyl-2-pentyl-4(1H)-quinolinone is a promising compound with demonstrated antibacterial and cytotoxic activities. While its exact mechanism of action in cancer cells is still under investigation, it likely involves the modulation of key signaling pathways that regulate cell proliferation and survival. Further research is warranted to fully characterize its toxicological profile, elucidate its specific molecular targets and signaling pathways, and evaluate its therapeutic potential in preclinical models. The experimental protocols provided in this guide offer a framework for researchers to safely handle this compound and to further explore its biological effects.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical decision-making. Always consult the latest safety information from the supplier before handling any chemical.

References

- 1. 1-Methyl-2-pentyl-4(1H)-quinolinone [synhet.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK Pathway - Articles - Scientific Research Publishing [scirp.org]

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay of 1-Methyl-2-pentyl-4(1H)-quinolinone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been identified to possess antibacterial activities.[1] Quinolones as a class of heterocyclic compounds are known for a broad spectrum of biological activities, including antimicrobial effects.[2][3] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase, leading to a rapid bactericidal effect.[3][4]

This document provides a comprehensive protocol for determining the in vitro antibacterial efficacy of 1-Methyl-2-pentyl-4(1H)-quinolinone. The primary methods detailed are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent subculture for determining the Minimum Bactericidal Concentration (MBC).[5][6][7] These quantitative methods are fundamental for evaluating the potency of new antimicrobial agents.[8][9][10]

Data Presentation

The quantitative results from the MIC and MBC assays for 1-Methyl-2-pentyl-4(1H)-quinolinone against various bacterial strains should be summarized as shown in Table 1. This format allows for a clear and concise comparison of the agent's efficacy.

Table 1: Summary of MIC and MBC Values for 1-Methyl-2-pentyl-4(1H)-quinolinone

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Pseudomonas aeruginosa | Gram-negative | ||

| Enterococcus faecalis | Gram-positive |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12] This protocol involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][13]

1.1. Materials and Reagents

-

1-Methyl-2-pentyl-4(1H)-quinolinone stock solution

-

Sterile 96-well round-bottom microtiter plates[14]

-

Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard[8]

-

Spectrophotometer

-

Incubator (35 ± 2°C)[6]

-

Micropipettes and sterile tips

1.2. Procedure

1.2.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[8]

-

Transfer the colonies into a tube containing 5 mL of sterile saline.

-

Vortex the suspension to create a smooth emulsion.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10⁸ Colony Forming Units (CFU)/mL.[8] This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).

-

Within 15 minutes of standardization, dilute the suspension in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

1.2.2. Preparation of Compound Dilutions in Microtiter Plate

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13]

-

Add 100 µL of the 1-Methyl-2-pentyl-4(1H)-quinolinone stock solution (prepared at twice the highest desired final concentration) to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.[14]

-

Repeat this process across the plate to the tenth well. Discard 100 µL from the tenth well to ensure all wells have a final volume of 100 µL before inoculation.

-

Well 11 will serve as the positive control (growth control), containing CAMHB and the bacterial inoculum but no compound.[9]

-

Well 12 will serve as the negative control (sterility control), containing only CAMHB to check for contamination.[9][14]

1.2.3. Inoculation and Incubation

-

Add 100 µL of the diluted bacterial inoculum (prepared in step 1.2.1) to wells 1 through 11. This brings the final volume in each well to 200 µL.

-

Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][11]

1.2.4. Interpretation of Results

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of 1-Methyl-2-pentyl-4(1H)-quinolinone at which no visible bacterial growth (turbidity) is observed.[9][11]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][15] This assay is performed as a subsequent step to the MIC test.[6]

2.1. Materials and Reagents

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Calibrated micropipette and sterile tips

-

Incubator (35 ± 2°C)

2.2. Procedure

-

From the results of the MIC assay, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[6]

-

Gently mix the contents of each selected well.

-

Using a calibrated pipette, withdraw a 100 µL aliquot from each of these clear wells.

-

Spread the aliquot evenly onto a properly labeled MHA plate.[16]

-

To determine the initial bacterial concentration, a 100 µL aliquot from the positive control well (growth control) should also be serially diluted and plated.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

2.3. Interpretation of Results

-

After incubation, count the number of colonies on each MHA plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the colony count of the initial inoculum.[7][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Visualizations

Caption: Experimental workflow for determining MIC and MBC values.

Caption: Logical flow for in vitro antibacterial susceptibility testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. microchemlab.com [microchemlab.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]

Application Notes and Protocols for Cytotoxicity Testing of 1-Methyl-2-pentyl-4(1H)-quinolinone on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential therapeutic applications, including its antibacterial and cytotoxic activities against cancer cells[1]. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of 1-Methyl-2-pentyl-4(1H)-quinolinone on various cancer cell lines. The provided methodologies are essential for researchers in oncology and drug discovery to evaluate its efficacy and elucidate its mechanism of action. Quinoline derivatives have been noted for their ability to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of compounds for further investigation[2][3][4].

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of 1-Methyl-2-pentyl-4(1H)-quinolinone on a panel of human cancer cell lines.

Table 1: IC50 Values of 1-Methyl-2-pentyl-4(1H)-quinolinone on Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| HeLa | Cervical Cancer | 8.5 |

| MCF-7 | Breast Cancer (ER+) | 12.3 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.9 |

| A549 | Lung Cancer | 15.1 |

| HCT116 | Colorectal Cancer | 9.8 |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are crucial for comparing the potency of the compound across different cell lines.

Table 2: Induction of Apoptosis by 1-Methyl-2-pentyl-4(1H)-quinolinone in HeLa Cells (24h Treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 95.3 ± 0.8 |

| 5 | 15.8 ± 1.2 | 4.3 ± 0.6 | 79.9 ± 1.5 |

| 10 | 35.2 ± 2.1 | 10.7 ± 1.1 | 54.1 ± 2.5 |

| 20 | 58.9 ± 3.5 | 22.4 ± 1.8 | 18.7 ± 2.9 |

Note: Data are presented as mean ± standard deviation from three independent experiments. The increase in early and late apoptotic cells indicates that the compound induces programmed cell death.

Table 3: Lactate Dehydrogenase (LDH) Release Assay in A549 Cells (48h Treatment)

| Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |

| 0 (Control) | 5.1 ± 0.7 |

| 10 | 22.4 ± 1.9 |

| 20 | 45.8 ± 3.2 |

| 40 | 78.3 ± 4.5 |

Note: LDH is a cytosolic enzyme released upon cell membrane damage, serving as an indicator of cytotoxicity[5][6].

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[7][8]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[9].

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone stock solution (in DMSO)

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[10].

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-Methyl-2-pentyl-4(1H)-quinolinone in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes[13].

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection:

-

Seed cells in 6-well plates and treat with 1-Methyl-2-pentyl-4(1H)-quinolinone as described in Protocol 1.

-

After treatment, collect both adherent and floating cells.

-

Centrifuge the cells and wash the pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark[14].

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube[14].

-

Analyze the cells by flow cytometry within one hour[14].

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells[6][15].

Materials:

-

LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

-

Treated and control cells in a 96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Sample Collection:

-

LDH Reaction:

-

Stopping the Reaction and Data Acquisition:

Visualization of Workflows and Pathways

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. scispace.com [scispace.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. cellbiologics.com [cellbiologics.com]

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone as an Anticancer Agent

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid naturally occurring in the fruits of Evodia Rutaecarpa[1]. This class of compounds has garnered significant interest in oncological research due to their demonstrated cytotoxic activities against various cancer cell lines[1]. Structurally, 1-Methyl-2-pentyl-4(1H)-quinolinone belongs to the 4-quinolone derivatives, a scaffold known to exhibit a wide range of pharmacological properties, including anticancer effects[2]. The therapeutic potential of quinolinones is attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation, cell cycle progression, and survival signaling pathways[3]. These application notes provide an overview of the potential anticancer applications of 1-Methyl-2-pentyl-4(1H)-quinolinone, along with detailed protocols for its investigation in a research setting.

Mechanism of Action

While the precise molecular targets of 1-Methyl-2-pentyl-4(1H)-quinolinone are still under investigation, research on structurally related quinolinone alkaloids and other 4-quinolone derivatives suggests several plausible mechanisms of action. The anticancer effects of this compound class are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis: Quinolone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes[4][5].

Cell Cycle Arrest: A common effect of anticancer quinolinones is the perturbation of the cell cycle, frequently leading to an accumulation of cells in the G2/M phase[3][6]. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a known target for some quinolone-based compounds. Inhibition of this pathway can lead to decreased cancer cell viability and proliferation.

Topoisomerase Inhibition: Certain quinoline (B57606) derivatives are known to target topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells[7][8].

Data Presentation

The following tables summarize representative quantitative data for the in vitro anticancer activity of 1-Methyl-2-pentyl-4(1H)-quinolinone. The IC50 values are based on published data for similar quinolone alkaloids isolated from Evodia rutaecarpa, which were found to have IC50 values in the range of 14 µM to 22 µM against various cancer cell lines[9].

Table 1: In Vitro Cytotoxicity (IC50) of 1-Methyl-2-pentyl-4(1H)-quinolinone

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 48 | 15.8 |

| N-87 | Human Gastric Carcinoma | 48 | 18.2 |

| H-460 | Human Non-Small Cell Lung Cancer | 48 | 20.5 |

| HepG2 | Human Hepatocellular Carcinoma | 48 | 19.7 |

| MCF-7 | Human Breast Adenocarcinoma | 48 | 17.4 |

| HCT-116 | Human Colon Carcinoma | 48 | 21.1 |

Table 2: Effect of 1-Methyl-2-pentyl-4(1H)-quinolinone on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |

| 10 | 52.8 ± 3.1 | 25.5 ± 2.2 | 21.7 ± 2.0 |

| 20 | 45.1 ± 2.5 | 18.9 ± 1.7 | 36.0 ± 2.3 |

| 40 | 38.7 ± 2.9 | 12.3 ± 1.4 | 49.0 ± 3.1 |

Table 3: Induction of Apoptosis in HL-60 Cells by 1-Methyl-2-pentyl-4(1H)-quinolinone (48-hour treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |

| 10 | 15.2 ± 1.5 | 5.8 ± 0.9 |

| 20 | 28.9 ± 2.1 | 12.4 ± 1.3 |

| 40 | 45.7 ± 3.3 | 20.1 ± 1.8 |

Mandatory Visualizations

Caption: Workflow for in vitro evaluation of anticancer properties.

Caption: Potential molecular targets and pathways affected by the compound.

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol is for determining the cytotoxic effect of 1-Methyl-2-pentyl-4(1H)-quinolinone on cancer cells.

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 1-Methyl-2-pentyl-4(1H)-quinolinone in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

-

Treated and untreated cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 1-Methyl-2-pentyl-4(1H)-quinolinone for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with 1-Methyl-2-pentyl-4(1H)-quinolinone for 24 hours.

-

Cell Harvesting: Collect cells by centrifugation.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone in Bacterial DNA Gyrase Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been isolated from the fruits of Evodia rutaecarpa.[1] As a member of the quinolone class of compounds, it is a subject of interest for its potential antibacterial properties. The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[2][3] This document provides detailed application notes and protocols for the study of 1-Methyl-2-pentyl-4(1H)-quinolinone as a potential inhibitor of bacterial DNA gyrase.

Mechanism of Action

Quinolones exert their antibacterial effect by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2] DNA gyrase, in particular, is a unique enzyme found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. 1-Methyl-2-pentyl-4(1H)-quinolinone is hypothesized to bind to the enzyme-DNA complex, stabilizing the transient double-strand break and preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately inhibiting DNA replication and transcription, and resulting in bacterial cell death.

Data Presentation

| Compound (Structural Analogue) | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6633) | Reference |

| 1-Methyl-2-undecyl-4(1H)-quinolinone | 16 µg/mL | 8 µg/mL | 4 µg/mL | [4] |

| Evocarpine | 32 µg/mL | 16 µg/mL | 8 µg/mL | [4] |

| Dihydroevocarpine | 16 µg/mL | 8 µg/mL | 4 µg/mL | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 1-Methyl-2-pentyl-4(1H)-quinolinone against various bacterial strains.

Materials:

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Preparation of Stock Solution: Dissolve 1-Methyl-2-pentyl-4(1H)-quinolinone in DMSO to a final concentration of 10 mg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB directly in the 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of 1-Methyl-2-pentyl-4(1H)-quinolinone on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

1-Methyl-2-pentyl-4(1H)-quinolinone

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of 1-Methyl-2-pentyl-4(1H)-quinolinone.

-

Enzyme Addition: Add a pre-determined optimal concentration of DNA gyrase to initiate the reaction. The total reaction volume is typically 20-30 µL.

-

Controls: Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band corresponding to the relaxed DNA. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

Logical Relationships in Drug Discovery

The study of 1-Methyl-2-pentyl-4(1H)-quinolinone as a potential antibacterial agent follows a logical progression from initial screening to mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction